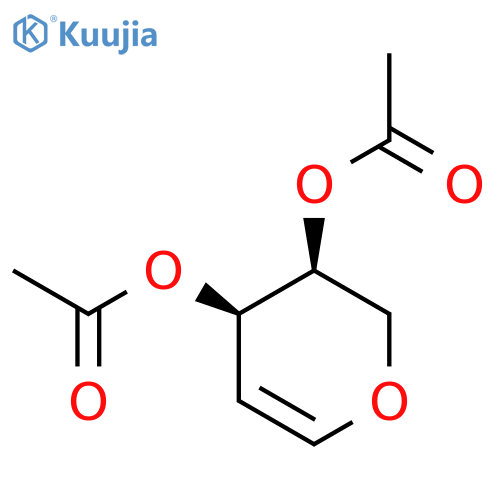

Cas no 3945-18-4 (3,4-Di-O-acetyl-L-arabinal)

3,4-Di-O-acetyl-L-arabinal 化学的及び物理的性質

名前と識別子

-

- D-erythro-Pent-4-enitol,1,5-anhydro-4-deoxy-, 2,3-diacetate

- 3,4-DI-O-ACETYL-L-ARABINAL

- 3,4-diacetyl-D-arabinal

- 3,4-Di-O-acetyl-d-arabinal

- 3,4-Di-O-acetyl-D-ribal

- D-Di-O-acetylarabinal

- [(3S,4S)-4-acetyloxy-3,4-dihydro-2H-pyran-3-yl] acetate

- (3S,4S)-3,4-Dihydro-2H-pyran-3,4-diyl diacetate

- SCHEMBL9882475

- (3S,4S)-3-(ACETYLOXY)-3,4-DIHYDRO-2H-PYRAN-4-YL ACETATE

- DTXSID00428240

- BS-28168

- W-202627

- 3945-18-4

- OWKCFBYWQGPLSJ-IUCAKERBSA-N

- CS-0207612

- 3,4-Di-O-acetyl-L-arabinal

-

- インチ: InChI=1S/C9H12O5/c1-6(10)13-8-3-4-12-5-9(8)14-7(2)11/h3-4,8-9H,5H2,1-2H3/t8-,9+/m1/s1

- InChIKey: OWKCFBYWQGPLSJ-BDAKNGLRSA-N

- ほほえんだ: CC(O[C@@H]1C=COC[C@@H]1OC(=O)C)=O

計算された属性

- せいみつぶんしりょう: 200.06800

- どういたいしつりょう: 200.06847348g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 258

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 0.2

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 61.8Ų

じっけんとくせい

- 色と性状: 無色又は黄色の油状液体

- 屈折率: 1.458-1.46

- PSA: 61.83000

- LogP: 0.39370

- ようかいせい: 未確定

3,4-Di-O-acetyl-L-arabinal セキュリティ情報

- セキュリティの説明: S24/25

- セキュリティ用語:S24/25

3,4-Di-O-acetyl-L-arabinal 税関データ

- 税関コード:2932999099

- 税関データ:

中国税関番号:

2932999099概要:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3,4-Di-O-acetyl-L-arabinal 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM350471-1g |

[(3S,4S)-4-acetyloxy-3,4-dihydro-2H-pyran-3-yl] acetate |

3945-18-4 | 95%+ | 1g |

$*** | 2023-05-30 | |

| Chemenu | CM350471-5g |

[(3S,4S)-4-acetyloxy-3,4-dihydro-2H-pyran-3-yl] acetate |

3945-18-4 | 95%+ | 5g |

$*** | 2023-05-30 | |

| Biosynth | MD06474-10 g |

3,4-Di-O-acetyl-L-arabinal |

3945-18-4 | 10g |

$419.30 | 2023-01-03 | ||

| TRC | D400573-250mg |

3,4-Di-O-acetyl-L-arabinal |

3945-18-4 | 250mg |

$ 50.00 | 2022-06-05 | ||

| A2B Chem LLC | AF69608-2g |

3,4-Di-O-acetyl-L-arabinal |

3945-18-4 | 2g |

$180.00 | 2023-12-30 | ||

| Biosynth | MD06474-25 g |

3,4-Di-O-acetyl-L-arabinal |

3945-18-4 | 25g |

$794.25 | 2023-01-03 | ||

| TRC | D400573-2.5g |

3,4-Di-O-acetyl-L-arabinal |

3945-18-4 | 2.5g |

$ 210.00 | 2022-06-05 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1277347-5g |

3,4-Di-O-acetyl-L-arabinal |

3945-18-4 | 95% | 5g |

¥3409.00 | 2024-05-15 | |

| TRC | D400573-500mg |

3,4-Di-O-acetyl-L-arabinal |

3945-18-4 | 500mg |

$ 65.00 | 2022-06-05 | ||

| Biosynth | MD06474-2 g |

3,4-Di-O-acetyl-L-arabinal |

3945-18-4 | 2g |

$139.76 | 2023-01-03 |

3,4-Di-O-acetyl-L-arabinal 関連文献

-

Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995

-

Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

3,4-Di-O-acetyl-L-arabinalに関する追加情報

3,4-Di-O-acetyl-L-arabinal(CAS No. 3945-18-4)の総合解説:特性・応用・研究動向

3,4-Di-O-acetyl-L-arabinal(3945-18-4)は、糖化学分野で重要なL-アラビノース誘導体として知られる有機化合物です。そのアセチル化構造とアルデヒド基を特徴とし、医薬品中間体や天然物合成のキーインターミディエイトとして近年注目を集めています。本稿では、化学的特性から最新の応用事例まで、研究者や産業界が求める詳細情報を網羅的に解説します。

化学構造的には、L-アラビノースの2位ヒドロキシル基が還元され、3位と4位がアセチル化された不飽和糖鎖です。この特殊な構造により、グリコシル化反応や環化反応における高い反応性を示し、キラルビルディングブロックとしての価値が評価されています。2023年の『Carbohydrate Research』誌では、その立体選択性を活用した新規合成法が報告されるなど、学術的関心が持続しています。

応用分野では、抗ウイルス剤開発や糖タンパク質工学における需要が拡大中です。特にmRNAワクチン関連技術の発展に伴い、核酸デリバリーシステムの糖鎖修飾材料としての潜在能力が研究されています。また、植物由来成分を基盤とする持続可能な化学合成(グリーンケミストリー)の文脈でも、微生物発酵による生産プロセスの最適化が進められています。

分析技術の進歩により、HPLC-ELSD(蒸発光散乱検出)やLC-MSを用いた高感度定量法が確立され、品質管理が飛躍的に向上しました。産業界では、GMP準拠の製造プロセス開発が進行中で、規格品の供給安定性が改善されています。さらに、結晶多形(ポリモルフ)制御技術の応用により、保存安定性の向上が図られています。

市場動向として、創薬プラットフォーム向け需要が年率8.3%で成長(2022-2030年予測)しており、パーソナライズドメディシンやバイオコンジュゲート医薬品開発の進展が追い風となっています。主要サプライヤーは、カスタム合成サービスと組み合わせたソリューション提供を強化しており、小ロット多品種生産に対応するマイクロリアクター技術の導入事例も増加傾向にあります。

安全性に関する最新知見では、OECDテストガイドラインに基づく生分解性評価データが充実し、環境負荷の低い化合物としての位置付けが明確化されています。作業環境管理においては、閉鎖システムの採用やリアルタイムモニタリング技術の適用が進み、労働衛生面のリスク管理が高度化しています。

今後の展望としては、AI予測ツールを活用した反応条件最適化や、酵素触媒を用いた立体特異的合成ルートの開発が期待されます。2024年に発表された機械学習モデルでは、本化合物を出発物質とするライブラリー構築の効率化に成功したケースが報告されており、デジタルツイン技術との融合が次のブレークスルーをもたらす可能性があります。

学術的には、糖鎖クラスター形成メカニズムの解明や、細胞膜透過性向上を目的とした構造改変研究が活発です。特に糖鎖-タンパク質相互作用の分子シミュレーション技術の発展が、新たな機能性材料開発を加速させています。日本化学会誌(2023)では、本化合物をコア構造とするスマートマテリアルの温度応答性に関する画期的な知見が発表されました。

保管・取扱いのベストプラクティスとしては、窒素置換下での冷暗所保存が推奨され、安定性データに基づく再試験期間の設定が品質保証上有効です。輸送時にはデシカントと併用した密閉容器を使用し、温度ロガーによるコールドチェーン管理を実施することが業界標準になりつつあります。

総じて、3,4-Di-O-acetyl-L-arabinalは、伝統的な糖化学から現代の精密医療技術まで幅広い分野で進化を続ける化合物です。その多機能性と構造展開性は、今後も新たな学術的発見と産業応用を生み出すポテンシャルを秘めています。研究者は最新の学術データベースやマテリアルインフォマティクスプラットフォームを活用し、本化合物の未開拓領域の探索を進めることが期待されます。

3945-18-4 (3,4-Di-O-acetyl-L-arabinal) 関連製品

- 34819-86-8(3,4-Di-O-acetyl-6-deoxy-L-glucal (Technical Grade))

- 3945-17-3(D-Di-O-acetylarabinal)

- 4098-06-0([(2R,3R,4R)-3,4-bis(acetyloxy)-3,4-dihydro-2H-pyran-2-yl]methyl acetate)

- 3152-43-0(3,4-Di-O-acetyl-D-xylal)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)